molecular formula C16H31N3O2 B13218333 tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate

Cat. No.: B13218333
M. Wt: 297.44 g/mol
InChI Key: IIISLJHSRLPSML-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-ethylpiperidin-4-yl substituent. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for versatile functionalization. The Boc group enhances solubility in organic solvents and stabilizes the piperazine moiety during synthesis, while the ethylpiperidine subunit introduces steric and electronic effects critical for biological interactions or material properties .

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H31N3O2/c1-5-16(6-8-17-9-7-16)19-12-10-18(11-13-19)14(20)21-15(2,3)4/h17H,5-13H2,1-4H3

InChI Key

IIISLJHSRLPSML-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate)

This intermediate is prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in an organic solvent such as dichloromethane or tetrahydrofuran. The Boc group selectively protects one nitrogen atom of the piperazine ring, enabling subsequent selective functionalization.

Reaction Conditions:

Reagents Solvent Temperature Time Yield (%)
Piperazine + Boc2O Dichloromethane 0-25 °C 2-4 hours 85-95

Preparation of 4-ethylpiperidin-4-yl intermediate

The 4-ethylpiperidin-4-yl moiety can be introduced by alkylation or reductive amination of a suitable piperidine precursor. For example, 4-piperidone derivatives can be reductively aminated with ethylamine or ethyl-substituted amines to yield 4-ethylpiperidin-4-yl intermediates.

Coupling of 1-Boc-piperazine with 4-ethylpiperidin-4-yl moiety

The key step involves coupling the Boc-protected piperazine with the 4-ethylpiperidin-4-yl substituent. This can be achieved by nucleophilic substitution if a suitable leaving group is present on the piperidine ring or via reductive amination if an aldehyde or ketone functionality is available.

Typical Reaction Scheme:

  • React 1-Boc-piperazine with 4-ethylpiperidin-4-yl halide or aldehyde.
  • Use a base (e.g., triethylamine) and a reducing agent (e.g., sodium triacetoxyborohydride) for reductive amination.
  • Reaction carried out in anhydrous solvents such as dichloromethane or methanol under inert atmosphere.

Reaction Conditions:

Reagents Solvent Reducing Agent Temperature Time Yield (%)
1-Boc-piperazine + 4-ethylpiperidin-4-yl aldehyde Dichloromethane Sodium triacetoxyborohydride 0-25 °C 12-24 hours 70-85

Purification and Characterization

The crude product is purified by column chromatography or recrystallization. Characterization is typically performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Step Description Key Reagents/Conditions Yield (%) Notes
1. Boc Protection Piperazine + Boc2O in DCM, base Piperazine, Boc2O, DCM, base 85-95 Selective mono-protection
2. 4-Ethylpiperidinyl Synthesis Reductive amination of 4-piperidone with ethylamine 4-Piperidone, ethylamine, reducing agent 70-80 Forms 4-ethylpiperidin-4-yl intermediate
3. Coupling Reductive amination of Boc-piperazine with piperidinyl intermediate Boc-piperazine, piperidinyl aldehyde, NaBH(OAc)3 70-85 Key step forming target compound
4. Purification Chromatography/recrystallization Silica gel, solvents - Ensures compound purity
  • The preparation of tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate relies heavily on the use of protecting groups, especially the tert-butyl carbamate (Boc) group, to enable selective functionalization of the piperazine nitrogen atoms.
  • Reductive amination is the preferred method for introducing the 4-ethylpiperidin-4-yl substituent due to its mild conditions and high selectivity.
  • The yields reported in literature and patents range from moderate to high (70-95%), indicating efficient synthetic routes.
  • Purification techniques such as chromatography are essential to isolate the compound in high purity suitable for pharmaceutical applications.
  • The synthetic methods are adaptable and can be modified for related piperazine-piperidine derivatives, highlighting the versatility of the approach.

The preparation methods and reaction schemes discussed are primarily derived from patent literature such as US9073900B2, which details the synthesis of piperazine and piperidine derivatives with carbamate protection and subsequent functionalization steps. Additional insights on related piperazine-piperidine compounds and their synthetic routes are found in WO2003010160A2, which describes factor Xa antagonist compounds involving similar heterocyclic frameworks.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce the fully reduced amine derivatives .

Scientific Research Applications

tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Differences

The compound’s structural analogs vary in substituents attached to the piperazine ring, significantly altering their chemical and physical properties:

Compound Name Key Substituent(s) Structural Impact Reference
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl (no ethyl group) Reduced steric bulk; lower lipophilicity compared to ethyl-substituted analogs
tert-Butyl 4-methylpiperazine-1-carboxylate Methyl group Smaller alkyl chain; higher solubility in polar solvents
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate Amino-cyanophenyl Electron-withdrawing cyano group enhances stability; amino group enables H-bonding
tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate Iodophenyl Heavy atom (iodine) facilitates crystallography; used in polymer synthesis
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate Cyanopyridinyl Pyridine ring introduces aromaticity; cyano group modifies electronic properties

Physical and Chemical Properties

  • Lipophilicity : Ethyl-substituted derivatives (e.g., target compound) exhibit higher LogP values compared to methyl analogs (e.g., tert-butyl 4-methylpiperazine-1-carboxylate), enhancing membrane permeability .
  • Solubility: Cyano- and amino-substituted phenyl derivatives () show improved aqueous solubility due to polar functional groups, whereas iodophenyl analogs () are more soluble in organic solvents.
  • Crystallography : Piperazine rings typically adopt chair conformations, as seen in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (). Steric effects from ethyl groups may influence crystal packing and melting points.

Key Research Findings

  • Synthetic Flexibility : The Boc group enables facile deprotection for further functionalization, a feature exploited in diverse synthesis pathways (e.g., ).
  • Biological Relevance: Analogs with aromatic substituents (e.g., cyanophenyl, pyridinyl) exhibit enhanced interactions with biological targets due to π-π stacking and dipole interactions .

Biological Activity

tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H31_{31}N3_3O2_2
  • Molecular Weight : 297.44 g/mol
  • CAS Number : 2059927-34-1
  • Physical State : Solid
  • Purity : >98% (HPLC)

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound is believed to function as a modulator of the central nervous system, particularly affecting serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Biological Activity

Research indicates that this compound exhibits significant activity in various biological assays:

  • Neuroprotective Effects : Studies have shown that compounds similar to tert-butyl 4-(4-ethylpiperidin-4-yl)piperazine can protect neuronal cells from apoptosis induced by amyloid-beta peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease .
  • Antiparasitic Activity : Analogous compounds have been evaluated for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, modifications in the piperazine structure have been linked to improved aqueous solubility and enhanced potency against this parasite .
  • Cognitive Enhancement : The compound's ability to inhibit acetylcholinesterase has been explored, which may lead to increased levels of acetylcholine, a neurotransmitter associated with learning and memory .

Case Study 1: Neuroprotection Against Amyloid-Beta

A study investigated the neuroprotective effects of related compounds on astrocyte cells exposed to amyloid-beta (Aβ) peptides. Results indicated that these compounds could significantly improve cell viability and reduce inflammation markers such as TNF-alpha when co-administered with Aβ .

Case Study 2: Antiparasitic Efficacy

In a comparative study of piperazine derivatives, it was found that certain modifications led to a reduction in parasitemia in Trypanosoma brucei-infected mice by over 100-fold. This highlights the potential of tert-butyl 4-(4-ethylpiperidin-4-yl)piperazine derivatives in drug development for treating parasitic infections .

Data Tables

Property Value
Molecular FormulaC16_{16}H31_{31}N3_3O2_2
Molecular Weight297.44 g/mol
CAS Number2059927-34-1
Purity>98% (HPLC)
Biological ActivitiesNeuroprotection, Antiparasitic
Activity Type Effect Observed
NeuroprotectionIncreased cell viability against Aβ
Acetylcholinesterase InhibitionEnhanced cognitive function
Antiparasitic ActivitySignificant reduction in parasitemia

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